N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]-[1,1'-biphenyl]-4-carboxamide
Description
N-[3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)propyl]-[1,1'-biphenyl]-4-carboxamide (CAS: 1040642-04-3) is a synthetic organic compound with a molecular formula of C₂₅H₂₆N₂O₃S and a molecular weight of 434.6 g/mol . Its structure features a biphenyl-4-carboxamide group linked via a propyl chain to a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety. The Smiles notation for this compound is O=C(NCCCS(=O)(=O)N1CCc2ccccc2C1)c1ccc(-c2ccccc2)cc1, reflecting its sulfonamide and carboxamide functional groups .
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(23-13-11-22(12-14-23)20-7-2-1-3-8-20)26-16-6-18-31(29,30)27-17-15-21-9-4-5-10-24(21)19-27/h1-5,7-14H,6,15-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXCQYMFRSCPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: The compound's unique structural features make it valuable in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]-[1,1'-biphenyl]-4-carboxamide exerts its effects involves interaction with specific molecular targets. The biphenyl core can bind to various receptors and enzymes, while the sulfonylpropyl spacer enhances its bioavailability and stability. The carboxamide group may participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Key Observations:
Sulfonamide Core: All compounds (target, a, d, e) include a sulfonamide group, which is critical for interactions with enzymes or receptors through hydrogen bonding and electrostatic interactions. The tetrahydroisoquinoline moiety in the target and a may enhance binding to hydrophobic pockets .
Carboxamide vs. Carboxylic Acid: The target’s carboxamide group (vs.
Linker Flexibility : The propyl chain in the target provides greater conformational flexibility compared to the rigid ether linker in c or the phosphonic acid group in d/e , which may influence binding kinetics.
d/e’s methoxy group enhances solubility but may reduce metabolic stability due to susceptibility to demethylation. The phosphonic acid in d/e confers high polarity, likely limiting blood-brain barrier penetration compared to the target’s carboxamide .
Stereochemistry : Compounds d and e are stereoisomers, highlighting the role of chirality in target selectivity. The target compound lacks chiral centers, simplifying synthesis and formulation.
Inferred Pharmacological Implications
- Bioavailability : The target’s carboxamide and moderate molecular weight (~434.6) likely balance solubility and permeability better than d/e ’s phosphonic acid or c ’s polar urea group.
- Metabolic Stability : The absence of ester or ether linkages in the target may reduce susceptibility to hydrolytic enzymes compared to c or d/e .
Biological Activity
N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]-[1,1'-biphenyl]-4-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 376.4 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group enhances binding to enzyme active sites, potentially inhibiting their activity. This can lead to altered metabolic pathways that may be beneficial in treating certain diseases.
- Receptor Modulation : The benzamide moiety may increase the binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example:
- Case Study 1 : A study demonstrated that the compound inhibited cell proliferation in breast cancer cells by inducing G0/G1 phase arrest and apoptosis through the activation of caspases .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects:
- Case Study 2 : In a model of neurodegeneration, this compound showed promise in reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Preparation Methods
Reagent Selection and Reaction Dynamics
Sulfonylation at the tetrahydroisoquinoline nitrogen typically employs sulfonyl chlorides (RSO₂Cl) in aprotic solvents. Patent data demonstrates that methanesulfonyl chloride in methanol/water mixtures (5–20% H₂O) at pH 7.9–8.5 achieves >90% conversion (Table 1).
Table 1: Sulfonylation Efficiency Under Varied Conditions
| Sulfonylating Agent | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| MeSO₂Cl | MeOH/H₂O (85:15) | 40 | 93.5 |
| p-TolSO₂Cl | EtOH/H₂O (90:10) | 50 | 87.2 |
| CF₃SO₂Cl | THF | 25 | 78.9 |
Base selection critically impacts reaction trajectory. Triethylamine neutralizes HCl byproduct, while weaker bases like NaHCO₃ favor slower, more controllable reactions. Excess sulfonyl chloride (1.5–2.0 eq) ensures complete conversion but risks di-sulfonylation byproducts.
Propyl Linker Installation via Alkylation
Nucleophilic Displacement Mechanisms
The sulfonylated intermediate undergoes SN2 alkylation with 3-bromopropylamine. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, though patent methodologies report superior yields in alcoholic media due to improved solubility of ammonium intermediates.
Key Observations:
-
Solvent Effects: Methanol > Ethanol > DMF (89% vs. 76% vs. 68% yield)
-
Temperature Optimization: 50–60°C minimizes elimination side products
-
Stoichiometry: 1.2 eq alkylating agent prevents oligomerization
Biphenyl-4-Carboxamide Coupling
Carbodiimide-Mediated Amide Bond Formation
Activation of biphenyl-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling to the propylamine intermediate.
Critical Parameters:
-
Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates reaction 3-fold
-
Solvent: Dichloromethane enables easy byproduct (DCU) removal
-
Reaction Time: 12–18 hours for >95% conversion
Table 2: Coupling Efficiency Across Acid Activators
| Activator | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | HOBt | 91 | 98.5 |
| EDC | HOAt | 89 | 97.2 |
| CDI | — | 83 | 95.1 |
Process Optimization and Scalability
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to enhance heat/mass transfer. A three-stage microreactor system achieves:
-
Sulfonylation: 2.5 min residence time at 40°C
-
Alkylation: 5.0 min at 55°C
-
Amidation: 15.0 min at 25°C
This approach reduces total synthesis time from 48 hours (batch) to <1 hour, with 89% overall yield.
Purification Strategies
-
Crystallization: Methanol/water (7:3) recrystallization removes unreacted sulfonyl chlorides
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Chromatography: Silica gel (EtOAc/hexane gradient) isolates diastereomers
Analytical Characterization
Final product validation employs:
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HPLC: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min
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MS (ESI+): m/z 493.2 [M+H]⁺
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H), 7.68–7.62 (m, 4H), 4.12 (t, J=6.8 Hz, 2H), 3.97 (s, 2H)
Q & A
Basic: What are the key synthetic pathways and characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including Ugi-type multicomponent reactions and sulfonylation steps. Key intermediates like tetrahydroisoquinoline derivatives are prepared via cyclization reactions, followed by coupling with biphenyl-carboxamide moieties. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield and purity .
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons and carbons.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment.
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | Confirming biphenyl integration |
| LC-MS | m/z 450–500 (M+H⁺) | Verifying molecular ion |
Basic: How is the compound's interaction with biological targets studied?
Answer:
Interaction studies focus on:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) to receptors.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- In vitro assays : Enzyme inhibition or cell-based models to assess functional activity.
For example, structural analogs with tetrahydroisoquinoline sulfonyl groups have shown binding to G-protein-coupled receptors (GPCRs) via hydrophobic and hydrogen-bonding interactions .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
Design of Experiments (DOE) methodologies are critical:
- Factorial Designs : Screen variables (e.g., temperature, solvent, catalyst loading).
- Response Surface Methodology (RSM) : Models nonlinear relationships between factors.
For instance, optimizing a Ugi reaction may require balancing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to minimize side products . Computational tools (e.g., quantum chemical calculations) predict transition states and guide experimental condition selection .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines or enzyme sources.
- Compound Stability : Degradation under assay conditions.
Resolution Strategies : - Orthogonal Assays : Validate activity using SPR, ITC, and cellular models.
- Metabolite Profiling : LC-MS to detect degradation products.
- Structural Analogs : Compare activity trends to identify pharmacophores. For example, substituents on the tetrahydroisoquinoline ring significantly modulate selectivity .
Advanced: What computational methods aid in predicting reactivity and designing derivatives?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states and reaction pathways (e.g., sulfonylation kinetics) .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding modes.
- QSAR Models : Relate structural features (e.g., logP, polar surface area) to biological activity.
A study on tetrahydroisoquinoline derivatives used DFT to predict electron-deficient sulfonyl groups as key reaction sites .
Advanced: How are structure-activity relationships (SAR) systematically explored?
Answer:
SAR studies involve:
- Analog Synthesis : Modifying substituents (e.g., biphenyl vs. naphthyl groups).
- Biophysical Profiling : SPR/ITC for binding vs. functional assays for efficacy.
- Crystallography : Resolve ligand-target co-crystal structures.
For example, replacing the biphenyl group with a spirocyclic moiety altered selectivity toward kinase targets .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Answer:
- Flow Chemistry : Enhances heat/mass transfer for exothermic reactions.
- Membrane Separation : Purifies intermediates via nanofiltration.
- Process Analytical Technology (PAT) : Real-time monitoring using inline NMR or IR .
A case study on similar carboxamides achieved 85% yield at pilot scale by optimizing residence time in continuous flow reactors .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling : Incorporates photoreactive groups (e.g., diazirines) to crosslink targets.
- Cellular Thermal Shift Assay (CETSA) : Measures target protein stability post-treatment.
- Click Chemistry : Tags compounds with fluorescent probes for localization studies.
A tetrahydroisoquinoline-based probe demonstrated target-specific binding in neuronal cells via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
